molecular formula C10H11N5O2S2 B2609298 2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 898441-31-1

2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2609298
CAS RN: 898441-31-1
M. Wt: 297.35
InChI Key: ZYNKTHHNDSNTTO-UHFFFAOYSA-N
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Description

2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C10H11N5O2S2 and its molecular weight is 297.35. The purity is usually 95%.
BenchChem offers high-quality 2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallographic Insights

Research focusing on similar compounds with thioacetamide and pyrimidine structures has provided crystallographic insights into their molecular conformations. For instance, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have revealed a folded conformation around the methylene C atom of the thioacetamide bridge, indicating intramolecular hydrogen bonding that stabilizes this configuration. These structural insights could be foundational for understanding the interactions and potential applications of the compound (S. Subasri et al., 2016; S. Subasri et al., 2017).

Pharmacological Potential

The compound bears resemblance to molecules explored for their pharmacological applications, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are investigated as glutaminase inhibitors with potential therapeutic benefits in cancer treatment. Studies on BPTES analogs suggest that modifications to the thiadiazole and pyrimidine core can retain potency while improving solubility and bioavailability, highlighting the relevance of structural analysis for developing novel therapeutics (K. Shukla et al., 2012).

Chemical Synthesis and Modification

Research into the synthesis and modification of thiadiazole and pyrimidine derivatives has led to the development of compounds with promising biological activities. For example, the creation of thiazolidin-4-one derivatives demonstrates the potential antimicrobial properties of these molecules, suggesting the compound's framework could be a basis for designing new antimicrobial agents (Bhushan A. Baviskar et al., 2013).

Heterocyclic Compound Synthesis

The compound's structural features are relevant to the synthesis of innovative heterocyclic compounds, which are of significant interest due to their wide range of biological activities. Research into similar compounds has led to the development of new synthetic routes and the exploration of their insecticidal, antimicrobial, and potential anticancer properties (A. Fadda et al., 2017; Gang Li et al., 2012).

properties

IUPAC Name

2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2S2/c1-5-3-8(13-9(17)11-5)18-4-7(16)12-10-15-14-6(2)19-10/h3H,4H2,1-2H3,(H,11,13,17)(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNKTHHNDSNTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)NC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide

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